N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-(cyclopenta-2,3-dihydroxy-4-(2-hydroxyethyloxy)-1-yl-amino]pyrimidin-5-yl Ticagrelor
Description
This compound is a structural derivative of ticagrelor (C₂₃H₂₈F₂N₆O₄S), a cyclopentyltriazolopyrimidine-class P2Y₁₂ receptor antagonist used in acute coronary syndrome (ACS) management . The derivative features modifications including the removal of the difluorophenylcyclopropyl group and the addition of a propylthio group, a cyclopenta-dihydroxy-ethyloxy substituent, and a chloro-pyrimidinyl moiety. These alterations likely influence its pharmacokinetic and pharmacodynamic properties compared to ticagrelor, such as solubility, receptor binding, and metabolic stability.
Properties
Molecular Formula |
C28H42ClN9O8S2 |
|---|---|
Molecular Weight |
732.3 g/mol |
IUPAC Name |
(1S,2S,3R,5S)-3-[[6-chloro-5-[[3-[(1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]amino]-2-propylsulfanylpyrimidin-4-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C28H42ClN9O8S2/c1-3-9-47-27-32-23(29)17(24(33-27)30-13-11-15(45-7-5-39)21(43)19(13)41)31-25-18-26(35-28(34-25)48-10-4-2)38(37-36-18)14-12-16(46-8-6-40)22(44)20(14)42/h13-16,19-22,39-44H,3-12H2,1-2H3,(H,30,32,33)(H,31,34,35)/t13-,14-,15+,16+,19+,20+,21-,22-/m1/s1 |
InChI Key |
IVARDGLKBWYTHY-NVHYRXEXSA-N |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)NC4=C(N=C(N=C4Cl)SCCC)N[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4=C(N=C(N=C4Cl)SCCC)NC5CC(C(C5O)O)OCCO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-(cyclopenta-2,3-dihydroxy-4-(2-hydroxyethyloxy)-1-yl-amino]pyrimidin-5-yl Ticagrelor involves multi-step organic synthesis, typically starting from key intermediates such as:
- The 6-chloro-2-(propylthio)pyrimidine derivative
- The cyclopenta-2,3-diol core with protected hydroxyl groups
- The difluorophenylcyclopropylamine or its derivatives (which is removed in this compound)
The synthetic route usually proceeds via:
- Formation of the pyrimidinyl core functionalized with chloro and propylthio groups.
- Coupling with the cyclopenta-diol derivative , often protected as an acetonide or similar protecting group to maintain stereochemistry.
- Introduction of the hydroxyethyloxy substituent on the cyclopentane ring.
- Amination or substitution reactions to attach or remove the difluorophenylcyclopropyl moiety, yielding the N-des derivative.
Data Table: Typical Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 6-chloro-2-(propylthio)pyrimidine formation | 6-chloropyrimidine, propylthiol, K2CO3, DMF, 60°C | Nucleophilic substitution |
| Cyclopentane diol protection | Acetonide formation reagents (e.g., acetone, acid catalyst) | Protect diols, maintain stereochemistry |
| Hydroxyethyloxy substitution | 2-chloroethanol, base (NaH or K2CO3), DMF | Etherification to introduce hydroxyethyloxy group |
| Coupling of pyrimidine and cyclopentane | Amination reaction, mild heating, coupling agents | Form C-N bond between moieties |
| N-des difluorophenylcyclopropyl modification | Hydrolysis/reductive cleavage agents (e.g., mild acid/base) | Remove difluorophenylcyclopropyl group |
| Purification | HPLC, crystallization | Obtain pure target compound |
Research Findings and Perspectives
- The compound is an important intermediate or derivative related to Ticagrelor, used in research for structure-activity relationship (SAR) studies to understand the role of the difluorophenylcyclopropyl group in pharmacological activity.
- Preparation methods emphasize stereochemical control, especially at the cyclopenta-2,3-diol ring, as the biological activity is highly stereospecific.
- The presence of multiple functional groups such as chloro, propylthio, and hydroxyethyloxy requires careful selection of reaction conditions to avoid side reactions or degradation.
- The N-des modification is typically achieved late in the synthetic sequence to avoid instability of intermediates.
- Analytical methods including NMR spectroscopy, mass spectrometry, and chiral chromatography are critical to confirm the structure and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-(cyclopenta-2,3-dihydroxy-4-(2-hydroxyethyloxy)-1-yl-amino]pyrimidin-5-yl Ticagrelor can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the propylthio group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Clinical Applications
The primary clinical application of ticagrelor and its derivatives is in the management of acute coronary syndrome. The compound is indicated for:
- Reducing the risk of cardiovascular death
- Preventing myocardial infarction
- Minimizing the risk of stroke .
Ticagrelor has been shown to provide superior outcomes compared to traditional antiplatelet therapies like clopidogrel, especially in high-risk populations .
Pharmacokinetics and Pharmacodynamics
Ticagrelor exhibits rapid absorption with peak plasma concentrations occurring within 2 to 3 hours after administration. The drug has an absolute bioavailability of approximately 36% and is highly bound to plasma proteins (over 99.8%). Its pharmacodynamic profile shows that ticagrelor leads to greater inhibition of platelet aggregation compared to clopidogrel .
Comparative Efficacy
In clinical trials, ticagrelor has demonstrated:
- Higher rates of platelet inhibition compared to clopidogrel.
- Lower rates of major adverse cardiovascular events in patients with ACS.
- A favorable safety profile with comparable bleeding risks .
Case Studies
Several studies have highlighted the effectiveness of ticagrelor in diverse clinical settings:
- DISPERSE-2 Trial : This phase II trial involved 990 patients with non-ST-elevation ACS. Results indicated that ticagrelor provided substantial reductions in platelet reactivity compared to placebo .
- PLATO Trial : A pivotal study that confirmed ticagrelor's superiority over clopidogrel in reducing cardiovascular events among ACS patients over a median follow-up period .
Mechanism of Action
The mechanism of action of N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-(cyclopenta-2,3-dihydroxy-4-(2-hydroxyethyloxy)-1-yl-amino]pyrimidin-5-yl Ticagrelor involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Bleeding Risk : Structural modifications that enhance reversibility (e.g., cyclopenta-dihydroxy-ethyloxy groups) could mitigate bleeding risks, as seen in ticagrelor’s lower hemorrhage rates versus clopidogrel .
- Drug Switching : In clinical practice, ticagrelor-to-clopidogrel switching correlates with reduced bleeding (29.5% vs. 50.0% with constant ticagrelor), suggesting structural flexibility influences safety outcomes .
Q & A
Q. What synthetic strategies are prioritized for constructing the pyrimidine core in this compound?
The pyrimidine ring formation requires careful control of regioselectivity and functional group compatibility. A multi-step approach involving sequential halogenation and nucleophilic substitution is often employed. For example, chlorination at the 6-position (as seen in related pyrimidine derivatives) can be achieved using POCl₃, followed by thioether formation with propylthiol under basic conditions . Protecting groups for dihydroxycyclopentane (e.g., acetals) are critical to prevent undesired side reactions during subsequent steps .
Q. Which analytical techniques are essential for confirming stereochemical integrity?
2D NMR techniques (COSY, NOESY) are indispensable for resolving spatial arrangements of substituents, particularly the cyclopenta-2,3-dihydroxy moiety and the (3aR,4S,6R,6aS) sugar-like core. X-ray crystallography provides definitive stereochemical assignments, while chiral HPLC validates enantiomeric purity .
Q. How can researchers ensure reproducibility in biological activity assays for this compound?
Standardized protocols for cell permeability and enzyme inhibition assays (e.g., ADP-induced platelet aggregation for Ticagrelor analogs) must be followed. Use high-purity reagents and validate compound stability under assay conditions. AOAC SMPR 2014.011 outlines performance requirements for phosphodiesterase inhibitors, which can guide assay design .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) data?
Quantum chemical calculations (e.g., DFT) predict electronic effects of substituents like the difluorophenylcyclopropyl group, while molecular docking identifies binding interactions with target receptors (e.g., P2Y₁₂). ICReDD’s reaction path search methods integrate computational and experimental data to refine SAR hypotheses, reducing trial-and-error experimentation . Meta-analyses of published SAR data, accounting for assay variability, can also clarify discrepancies .
Q. What strategies optimize reaction yields in the final coupling step?
Screen palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings involving chloropyrimidine intermediates. Solvent selection (e.g., DMF vs. THF) and temperature gradients (60–80°C) improve efficiency. AI-driven platforms like COMSOL Multiphysics simulate reaction kinetics to identify optimal conditions, reducing iterative testing .
Q. How does stereoisomerism influence pharmacokinetic profiles?
Chiral resolution via preparative HPLC separates enantiomers for individual pharmacokinetic testing. In vitro assays (e.g., microsomal stability) assess metabolic differences, while in vivo studies track bioavailability. Evidence from N-Desmethyl Sildenafil metabolites highlights the importance of stereochemistry in half-life and clearance rates .
Q. What methodologies address low solubility in preclinical formulations?
Co-solvent systems (e.g., PEG-400/water) or lipid-based nanoemulsions enhance solubility. Physicochemical modeling (ACD/Labs Percepta) predicts logP and pKa values to guide excipient selection. Comparative studies with Ticagrelor derivatives demonstrate improved bioavailability via cyclodextrin complexation .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on metabolite toxicity?
Cross-validate metabolite identification using LC-MS/MS with isotopic labeling. Compare in vitro hepatotoxicity assays (e.g., HepG2 cell viability) across studies, controlling for metabolite concentrations. Discrepancies may arise from impurity profiles (e.g., des-chloro byproducts), necessitating HPLC purity checks ≥98% .
Q. Why do different studies report varying IC₅₀ values for P2Y₁₂ inhibition?
Assay conditions (e.g., ADP concentration, platelet source) significantly impact results. Harmonize protocols using WHO standards for platelet-rich plasma. Statistical re-analysis of raw data (ANOVA with post-hoc tests) can identify outliers or batch effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
